molecular formula C10H12N4O3 B13454038 methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate

methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13454038
M. Wt: 236.23 g/mol
InChI Key: ZQNILFQSTHLGMM-UHFFFAOYSA-N
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Description

Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with an azidoethyl group, a formyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur at the correct positions on the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize automated systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the azido group results in an amine derivative .

Scientific Research Applications

Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo click chemistry reactions makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

methyl 1-(2-azidoethyl)-5-formyl-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C10H12N4O3/c1-7-9(10(16)17-2)5-8(6-15)14(7)4-3-12-13-11/h5-6H,3-4H2,1-2H3

InChI Key

ZQNILFQSTHLGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1CCN=[N+]=[N-])C=O)C(=O)OC

Origin of Product

United States

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